2,6-Bis(4-chlorophenyl)-3-phenylpiperidin-4-one
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Overview
Description
2,6-Bis(4-chlorophenyl)-3-phenylpiperidin-4-one is a compound belonging to the piperidin-4-one family, which is known for its diverse pharmacological properties. This compound is characterized by the presence of two 4-chlorophenyl groups and one phenyl group attached to a piperidin-4-one core. Piperidin-4-one derivatives have been widely studied for their biological activities, including antitumor, antibacterial, antiviral, and antimalarial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(4-chlorophenyl)-3-phenylpiperidin-4-one typically involves the reaction of 4-chlorobenzaldehyde with acetophenone in the presence of a base to form a chalcone intermediate. This intermediate then undergoes cyclization with ammonium acetate to yield the desired piperidin-4-one derivative .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(4-chlorophenyl)-3-phenylpiperidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2,6-Bis(4-chlorophenyl)-3-phenylpiperidin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,6-Bis(4-chlorophenyl)-3-phenylpiperidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA synthesis, thereby exhibiting antitumor activity .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2,6-Bis(4-chlorophenyl)-3-methylpiperidin-4-one: This compound has similar structural features but with a methyl group instead of a phenyl group.
2,6-Bis(4-chlorophenyl)-3,5-dimethyltetrahydro-4H-pyran-4-one: Another structurally related compound with a pyran-4-one core instead of piperidin-4-one.
Uniqueness
2,6-Bis(4-chlorophenyl)-3-phenylpiperidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl group contributes to its potential interactions with biological targets, making it a valuable compound for research and development .
Properties
CAS No. |
666747-84-8 |
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Molecular Formula |
C23H19Cl2NO |
Molecular Weight |
396.3 g/mol |
IUPAC Name |
2,6-bis(4-chlorophenyl)-3-phenylpiperidin-4-one |
InChI |
InChI=1S/C23H19Cl2NO/c24-18-10-6-15(7-11-18)20-14-21(27)22(16-4-2-1-3-5-16)23(26-20)17-8-12-19(25)13-9-17/h1-13,20,22-23,26H,14H2 |
InChI Key |
RAERAPYSCWYQAO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(C(C1=O)C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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